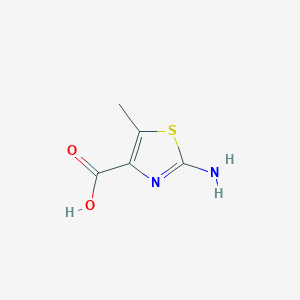

2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O2S/c1-2-3(4(8)9)7-5(6)10-2/h1H3,(H2,6,7)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAANOAVDEBKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363774 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

688064-14-4 | |

| Record name | 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development. This document details the synthetic pathway, experimental protocols, and analytical characterization of the title compound.

Synthesis

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of an ester precursor, ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate, via the Hantzsch thiazole synthesis. This is followed by the hydrolysis of the ester to yield the final carboxylic acid.

Synthesis Pathway

The overall synthetic route is illustrated in the diagram below.

Caption: Synthesis pathway of this compound.

Experimental Protocols

Step 1: Synthesis of Ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

This procedure is adapted from the general principles of Hantzsch thiazole synthesis.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1 equivalent) in ethanol.

-

Addition of Reactant: To the stirring solution, add ethyl 2-chloroacetoacetate (1 equivalent).

-

Reaction: Heat the mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the product may form. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure.

-

Purification: Neutralize the reaction mixture with a weak base, such as a saturated solution of sodium bicarbonate, to precipitate the free amine. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate as a solid.

Step 2: Synthesis of this compound

This step involves the hydrolysis of the ester intermediate.

-

Reaction Setup: Suspend ethyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate (1 equivalent) in an aqueous solution of sodium hydroxide (e.g., 1-2 M).

-

Reaction: Heat the mixture with stirring. The reaction progress can be monitored by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture to room temperature. Carefully acidify the solution with a dilute acid, such as hydrochloric acid, to a pH of approximately 3-4.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Purification: Wash the collected solid with cold water and dry under vacuum to obtain this compound.

Characterization

The synthesized this compound should be characterized using various analytical techniques to confirm its identity and purity.

Characterization Workflow

The general workflow for the characterization of the synthesized compound is outlined below.

Caption: Experimental workflow for the characterization of the final product.

Experimental Protocols for Characterization

-

Melting Point: The melting point of the purified solid is determined using a standard melting point apparatus.

-

FTIR Spectroscopy: An infrared spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer to identify the characteristic functional groups present in the molecule.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., DMSO-d₆).

-

Mass Spectrometry: The molecular weight and fragmentation pattern are determined using a mass spectrometer, typically with an electrospray ionization (ESI) source.

Data Presentation

The following table summarizes the key physicochemical and spectral data for this compound.

| Parameter | Value |

| Molecular Formula | C₅H₆N₂O₂S[1] |

| Molecular Weight | 158.18 g/mol [1] |

| CAS Number | 67899-00-7[1] |

| Appearance | Off-white to pale yellow solid |

| Melting Point | >200 °C (with decomposition) |

| ¹H NMR (DMSO-d₆) | δ (ppm): ~2.4 (s, 3H, CH₃), ~7.5 (s, 2H, NH₂), ~12.5 (br s, 1H, COOH) |

| ¹³C NMR (DMSO-d₆) | δ (ppm): ~12 (CH₃), ~115 (C4), ~145 (C5), ~165 (C=O), ~170 (C2) |

| FTIR (KBr, cm⁻¹) | ~3400-3200 (N-H, O-H stretch), ~1680 (C=O stretch), ~1620 (N-H bend), ~1550 (C=N stretch) |

| Mass Spec (ESI-MS) | m/z: 159.02 [M+H]⁺, 157.01 [M-H]⁻ |

Note: NMR and some other spectral data are predicted based on the analysis of structurally similar compounds and may vary slightly based on experimental conditions.

References

An In-depth Technical Guide on the Physicochemical Properties of 2-amino-5-methyl-1,3-thiazole-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound belonging to the aminothiazole class, a scaffold of significant interest in medicinal chemistry. Thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and known biological activities of this compound, serving as a valuable resource for researchers and professionals in drug discovery and development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The available data for this compound and its closely related derivatives are summarized below. It is important to note that experimental data for the specific title compound is limited, and some values are predicted or extrapolated from related structures.

Table 1: Physicochemical Data of this compound and its Methyl Ester

| Property | This compound | Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate |

| Molecular Formula | C₅H₆N₂O₂S | C₆H₈N₂O₂S |

| Molecular Weight | 158.18 g/mol | 172.20 g/mol |

| Melting Point | Data not available | 165–168 °C[1] |

| Boiling Point | Predicted: 301.3±22.0 °C | Data not available |

| pKa | Data not available | Predicted: 2.94±0.10 |

| Solubility | Data not available | Data not available |

| Appearance | Pale yellow powder[1] | Data not available |

Note: The solubility of the related compound, 2-amino-5-methylthiazole, has been studied in various organic solvents, with solubility increasing with temperature. The order of mole fraction solubility is as follows: methanol > ethyl acetate > acetone > ethanol > 1,4-dioxane > (2-butanone, n-propanol) > isopropanol > acetonitrile > toluene > cyclohexane. While this provides some indication, the carboxylic acid functional group in the target compound will significantly influence its solubility profile, likely increasing its polarity and solubility in polar solvents.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the hydrolysis of its corresponding methyl ester, methyl 2-amino-5-methylthiazole-4-carboxylate.

Experimental Workflow for Synthesis

Caption: General synthesis workflow for this compound.

Synthesis of Methyl 2-amino-5-methylthiazole-4-carboxylate

A common method for the synthesis of the 2-aminothiazole core is the Hantzsch thiazole synthesis.

Protocol:

-

Reaction Setup: A mixture of an α-halo-β-ketoester (e.g., a halogenated derivative of methyl acetoacetate) and thiourea are reacted in a suitable solvent, such as ethanol.

-

Reaction Conditions: The reaction is typically carried out at reflux for several hours.

-

Workup and Purification: After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol to yield methyl 2-amino-5-methylthiazole-4-carboxylate as a pale yellow powder.[1]

Hydrolysis to this compound

Protocol:

-

Hydrolysis: The methyl ester is dissolved in a suitable solvent, and an aqueous solution of a base, such as sodium hydroxide, is added. The mixture is heated to facilitate the hydrolysis of the ester.

-

Acidification: After the reaction is complete, the solution is cooled and acidified with a mineral acid, such as hydrochloric acid, to a pH of 3-4.

-

Isolation and Purification: The precipitated carboxylic acid is collected by filtration, washed with water, and can be further purified by recrystallization.

Spectral Data

Table 2: Spectral Data for Methyl 2-amino-5-methyl-1,3-thiazole-4-carboxylate

| Spectrum | Key Peaks/Shifts |

| ¹H NMR (DMSO-d₆) | δ 7.65 (s, 2H, NH₂), 3.70 (s, 3H, OCH₃), 2.49 (s, 3H, CH₃)[1] |

| ¹³C NMR (DMSO-d₆) | δ 167.5, 164.3, 137.1, 135.2, 52.1, 12.7[1] |

| FT-IR (cm⁻¹) | 3433 (NH stretch, amine), 1688 (C=O stretch, conjugated ester)[1] |

| Mass Spectrum | FTMS-ESI (M+H)⁺ calculated: 173.0385, found: 173.0379[1] |

Biological Activity

The 2-aminothiazole scaffold is a well-established pharmacophore present in numerous biologically active compounds. Derivatives of 2-aminothiazole have demonstrated a broad spectrum of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity

Various derivatives of 2-aminothiazole have been synthesized and evaluated for their antimicrobial properties. These compounds have shown activity against a range of bacterial and fungal strains. The specific antimicrobial activity of this compound has not been extensively reported, but related structures suggest potential in this area.

Anticancer Activity

Derivatives of 2-aminothiazole-4-carboxylic acid have been investigated as potential anticancer agents. For instance, certain derivatives have shown antiproliferative activity against various cancer cell lines. The mechanism of action is often attributed to the inhibition of specific kinases involved in cancer cell proliferation and survival.

Logical Relationship of Thiazole Derivatives in Drug Discovery

Caption: The central role of the thiazole core in developing bioactive compounds.

Conclusion

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. While specific experimental data for this compound is limited, the information available for its derivatives highlights the promise of the 2-aminothiazole scaffold in drug discovery. Further research is warranted to fully characterize the physicochemical properties and biological activities of this compound to unlock its full potential in the development of new therapeutic agents. This guide serves as a foundational resource to aid in these future investigations.

References

Spectral Analysis of 2-Amino-5-methyl-1,3-thiazole-4-carboxylic Acid Derivatives: A Technical Guide

¹H NMR Spectral Data

The proton NMR spectrum provides crucial information about the chemical environment of hydrogen atoms in a molecule. The following table summarizes the ¹H NMR spectral data for a key derivative, ethyl 2-amino-4-methylthiazole-5-carboxylate, in deuterated chloroform (CDCl₃).

| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| thiazole-2-NH₂ | 7.69 | broad singlet | - | 2H |

| CH₂ (ethyl ester) | 4.13 | quartet | - | 2H |

| thiazole-4-CH₃ | 2.36 | singlet | - | 3H |

| CH₃ (ethyl ester) | 1.19 | singlet | - | 3H |

Table 1: ¹H NMR spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃ at 400 MHz.[1]

In a different solvent, dimethyl sulfoxide (DMSO-d₆), the chemical shifts for a similar 2-aminothiazole derivative were observed at δH 7.72 (s, 2H, NH₂), 4.14 (q, J = 6.00 Hz, 2H, CH₂CH₃), 2.35 (s, 3H, CH₃), and 1.22 (t, J = 6.21 Hz, 3H, CH₂CH₃) ppm.[2]

¹³C NMR Spectral Data

The carbon-13 NMR spectrum reveals the different carbon environments within the molecule. The table below presents the ¹³C NMR data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃.

| Assignment | Chemical Shift (δ, ppm) |

| thiazole-2-C | 170.21 |

| C=O (ester) | 161.95 |

| thiazole-5-C | 159.34 |

| thiazole-4-C | 107.34 |

| O-CH₂ (ethyl ester) | 59.72 |

| thiazole-4-CH₃ | 17.12 |

| CH₃ (ethyl ester) | 14.32 |

Table 2: ¹³C NMR spectral data for ethyl 2-amino-4-methylthiazole-5-carboxylate in CDCl₃ at 400 MHz.[1]

For comparison, the ¹³C NMR data for a related derivative in DMSO-d₆ showed signals at δC 170.7 (C=O), 162.5, 159.7, 107.9, 60.3 (O-CH₂), 17.4, and 14.7 (CH₃) ppm.[2]

Experimental Protocols

The NMR spectra were recorded on a Bruker DRX-400 or a similar 300 MHz or 500 MHz spectrometer.[2] Samples were dissolved in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).[1][2] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, typically tetramethylsilane (TMS).

Structural Assignment and Data Interpretation

The following diagram illustrates the correlation between the chemical structure of ethyl 2-amino-4-methylthiazole-5-carboxylate and its ¹H and ¹³C NMR chemical shifts.

NMR signal assignments for the ethyl ester derivative.

The chemical shifts are consistent with the proposed structure. The downfield chemical shift of the amino protons is typical for amines attached to a heterocyclic ring. The methyl group on the thiazole ring appears as a singlet, as expected. The ethyl ester group gives rise to a characteristic quartet and triplet pattern, although in this reported spectrum, the methyl of the ethyl group is a singlet. The aromatic carbons of the thiazole ring and the carbonyl carbon of the ester appear at the expected downfield positions in the ¹³C NMR spectrum.

References

Mass Spectrometry Analysis of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

Introduction

2-amino-5-methyl-1,3-thiazole-4-carboxylic acid is a heterocyclic compound of interest in pharmaceutical and chemical research. Its structural elucidation and quantification are critical for drug development, metabolite identification, and quality control. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), offers a highly sensitive and specific method for the analysis of this and related compounds. This guide provides an in-depth overview of the mass spectrometric analysis of this compound, including sample preparation, analytical instrumentation, and data interpretation.

Molecular Structure and Properties

-

Chemical Formula: C₅H₆N₂O₂S

-

Molecular Weight: 158.18 g/mol

-

Key Structural Features: A thiazole ring substituted with an amino group, a methyl group, and a carboxylic acid group. These functional groups are the primary sites for ionization and fragmentation in mass spectrometry.

Experimental Protocols

Sample Preparation

Effective sample preparation is crucial to minimize matrix effects and ensure accurate and reproducible results.[1][2][3] The choice of method depends on the sample matrix (e.g., plasma, urine, reaction mixture).

a) For Biological Matrices (Plasma, Urine):

A common approach for small molecules in biological fluids is protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[1][4][5]

-

Protein Precipitation:

-

To 100 µL of plasma or urine, add 300 µL of a cold organic solvent such as acetonitrile or methanol to precipitate proteins.[6][7][8]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

-

Collect the supernatant for further purification or direct injection.

-

-

Solid-Phase Extraction (SPE):

-

Condition a mixed-mode cation exchange SPE cartridge with methanol followed by water.

-

Load the supernatant from the protein precipitation step onto the cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analyte using a methanol solution containing a small percentage of acid (e.g., 0.1% formic acid).[4]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

-

b) For Chemical Reaction Mixtures:

-

Dilution: For relatively clean samples, a simple "dilute and shoot" approach is often sufficient.[1]

-

Dilute the reaction mixture with the initial mobile phase (e.g., 1:100 or 1:1000) to a final concentration within the linear range of the instrument (typically in the µg/mL to ng/mL range).[9]

-

Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

An LC-MS/MS method provides the necessary selectivity and sensitivity for the analysis of this compound.[4][5][6]

Table 1: Suggested LC-MS/MS Parameters

| Parameter | Suggested Conditions |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. For this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be effective.[5][6][7][8][10] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |

| Gradient Elution | A typical gradient might start with a low percentage of Mobile Phase B (e.g., 5%), hold for 1-2 minutes, then ramp up to a high percentage (e.g., 95%) over several minutes to elute the compound, followed by a re-equilibration step.[6][7][8] |

| Flow Rate | 0.2 - 0.4 mL/min for a 2.1 mm ID column |

| Column Temperature | 25-40 °C |

| Injection Volume | 1-10 µL |

| Mass Spectrometer | Triple Quadrupole or Quadrupole-Time of Flight (Q-TOF) Mass Spectrometer |

| Ionization Source | Electrospray Ionization (ESI) in positive ion mode is generally preferred for compounds with amino groups.[10] |

| Ion Source Parameters | Capillary Voltage: 3-4 kV; Source Temperature: 120-150 °C; Desolvation Gas Flow and Temperature should be optimized for the specific instrument. |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) for quantification or Product Ion Scan for structural confirmation. |

Data Presentation and Interpretation

Predicted Mass-to-Charge Ratios (m/z)

In positive ion ESI, the molecule is expected to be protonated, primarily on the amino group or the thiazole nitrogen, forming the precursor ion [M+H]⁺. Collision-induced dissociation (CID) of this precursor ion will generate characteristic product ions.

Table 2: Predicted m/z Values for Precursor and Product Ions

| Ion Description | Proposed Fragmentation | Predicted m/z |

| Precursor Ion | [M+H]⁺ | 159.0 |

| Product Ion 1 | Loss of water ([M+H - H₂O]⁺) from the carboxylic acid | 141.0 |

| Product Ion 2 | Loss of carbon dioxide ([M+H - CO₂]⁺) from the carboxylic acid | 115.0 |

| Product Ion 3 | Loss of the entire carboxyl group ([M+H - COOH]⁺) | 114.0 |

| Product Ion 4 | Loss of ammonia ([M+H - NH₃]⁺) from the amino group | 142.0 |

Note: These m/z values are nominal masses. High-resolution mass spectrometry would provide more precise mass measurements.

Fragmentation Pathway

The fragmentation of protonated this compound is expected to proceed through the neutral loss of small molecules from its functional groups. The carboxylic acid group can readily lose water (18 Da) or carbon dioxide (44 Da). The amino group can be lost as ammonia (17 Da). Cleavage of the thiazole ring itself is also possible, leading to further fragmentation.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the LC-MS/MS analysis of this compound.

Predicted Fragmentation Pathway

This diagram illustrates the predicted fragmentation of the protonated molecule.

Conclusion

The mass spectrometric analysis of this compound, particularly using LC-MS/MS with electrospray ionization, provides a robust and sensitive method for its detection and quantification. The predictable fragmentation pattern, characterized by neutral losses from the carboxylic acid and amino functional groups, allows for confident identification. The experimental protocols outlined in this guide can be adapted to various research and development needs, from metabolic studies to chemical synthesis monitoring. Proper sample preparation and optimization of LC and MS parameters are key to achieving high-quality, reliable data.

References

- 1. iris.unito.it [iris.unito.it]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Use of diagnostic neutral losses for structural information on unknown aromatic metabolites: an experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. wjgnet.com [wjgnet.com]

The Crystalline Architecture of 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid and its derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. This document summarizes key crystallographic data, details experimental methodologies for their synthesis and structural determination, and visualizes relevant biological pathways and experimental workflows.

Core Crystallographic Data

The determination of the three-dimensional atomic arrangement in a crystal lattice is paramount to understanding the structure-activity relationships of pharmacologically active molecules. X-ray crystallography has been instrumental in elucidating the precise molecular geometry, conformation, and intermolecular interactions of this compound derivatives. Below is a summary of crystallographic data for a representative derivative.

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |

| 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid | C₆H₇NO₂S | Monoclinic | P2₁/c | 8.5421(3) | 6.9852(2) | 12.8963(4) | 90 | 108.834(1) | 90 | 727.85(4) | 4 |

Data for 2,4-Dimethyl-1,3-thiazole-5-carboxylic acid, a closely related structure, is presented here to illustrate typical crystallographic parameters for this class of compounds.[1]

Experimental Protocols

The synthesis and crystallographic analysis of these thiazole derivatives involve a series of precise laboratory procedures.

Synthesis of 2-Amino-4-methylthiazole-5-carboxylate Derivatives

A common synthetic route to 2-substituted amino-4-methyl-5-carboxylate thiazole derivatives involves a one-pot reaction.[2] This method is efficient and simplifies the otherwise tedious two-step process of bromination and cyclization.[2]

Workflow for Synthesis

References

Tautomerism in 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a critical consideration in drug discovery and development. The 2-aminothiazole moiety, a privileged structure in medicinal chemistry, is known to exhibit amino-imino tautomerism. This guide provides a comprehensive technical overview of the tautomeric behavior of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid. By synthesizing data from experimental and computational studies on closely related analogs, this document outlines the predominant tautomeric forms, the methodologies to characterize them, and the implications for molecular properties and interactions.

Introduction to Tautomerism in 2-Aminothiazoles

The 2-aminothiazole ring system can exist in two primary tautomeric forms: the amino form and the imino form. This equilibrium is influenced by various factors including substitution patterns, solvent polarity, pH, and temperature. The amino tautomer is generally considered to be the more stable form for 2-aminothiazole and its simple derivatives in aqueous solutions, a stability attributed to the aromaticity of the thiazole ring.[1] The tautomeric state of a molecule can significantly impact its physicochemical properties, such as pKa, lipophilicity, and hydrogen bonding capacity, which in turn affect its pharmacokinetic and pharmacodynamic profiles. Therefore, a thorough understanding of the tautomeric landscape of this compound is essential for its application in drug design.

Tautomeric Forms of this compound

The principal tautomeric equilibrium for this compound involves the migration of a proton between the exocyclic nitrogen and the ring nitrogen atom. Additionally, the carboxylic acid group introduces the possibility of zwitterionic forms. The key tautomers are depicted below:

Caption: Prototropic tautomerism in this compound.

Computational and Spectroscopic Characterization

Computational Studies: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the relative stabilities of tautomers. Studies on the closely related 2-amino-4-methylthiazole have shown the amino tautomer to be the most stable form.[2] The calculated relative energies provide a quantitative measure of the tautomeric preference.

Table 1: Calculated Relative Energies of 2-amino-4-methylthiazole Tautomers

| Tautomer | Relative Energy (ΔE) (kJ/mol) | Relative Zero-Point Corrected Energy (ΔEZPE) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |

| Amino (AMT1) | 0.00 | 0.00 | 0.00 |

| Imino (AMT2) | 25.3 | 23.5 | 24.8 |

Data adapted from a DFT study on 2-amino-4-methylthiazole at the B3LYP/6-311++G(3df,3pd) level of theory.[2]

These computational findings strongly suggest that the amino form of this compound will also be the predominant tautomer in the gas phase and non-polar solvents.

Spectroscopic Analysis

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary experimental technique for studying tautomeric equilibria in solution.[3] The chemical shifts of protons and carbons are sensitive to the electronic environment, and thus can be used to distinguish between tautomers. For many tautomeric systems, the rate of interconversion is fast on the NMR timescale, resulting in a single set of averaged signals. However, by using low-temperature NMR or by analyzing changes in chemical shifts with solvent, it is often possible to deduce the position of the equilibrium.

Table 2: Characteristic Predicted ¹H and ¹³C NMR Chemical Shifts for Tautomers of 2-Aminothiazole Derivatives

| Tautomer | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| Amino | C2 | ~168-172 | More shielded due to sp² hybridization of the exocyclic nitrogen. |

| Imino | C2 | ~175-180 | More deshielded due to the imino C=N bond. |

| Amino | C4 | ~105-115 | Aromatic character. |

| Imino | C4 | ~110-120 | Olefinic character. |

| Amino | NH₂ | Broad singlet, variable | Position is solvent and concentration dependent. |

| Imino | =NH | Broad singlet, variable | Position is solvent and concentration dependent. |

Predicted chemical shifts are based on data from various 2-aminothiazole derivatives.[4][5]

3.2.2. Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy can also be employed to study tautomeric equilibria, as different tautomers often exhibit distinct absorption maxima (λmax).[6] The position of the equilibrium can be quantitatively assessed by comparing the spectrum of the compound of interest with those of "fixed" derivatives, where the tautomerism is blocked by substitution (e.g., N,N-dimethylamino for the amino form).

Table 3: Expected UV-Vis Absorption Maxima for 2-Aminothiazole Tautomers

| Tautomer | Expected λmax (nm) | Chromophore |

| Amino | Shorter wavelength | Aromatic thiazole ring |

| Imino | Longer wavelength | Extended conjugation of the imino system |

General trends observed for 2-aminothiazole derivatives.

Experimental Protocols

NMR Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To determine the tautomeric ratio of this compound in different solvents.

Methodology:

-

Sample Preparation: Prepare solutions of the compound at a concentration of approximately 10-20 mg/mL in a range of deuterated solvents with varying polarities (e.g., DMSO-d₆, CD₃OD, CDCl₃).

-

¹H and ¹³C NMR Acquisition:

-

Record ¹H and ¹³C NMR spectra for each sample at a constant temperature (e.g., 298 K).

-

Ensure a sufficient relaxation delay (D1) in ¹H NMR experiments (e.g., 5 times the longest T₁) to allow for accurate integration.

-

-

Data Analysis:

-

Identify and assign the signals corresponding to each tautomer. If separate signals are not observed due to rapid exchange, analyze the chemical shifts of key reporter signals (e.g., C2, C4, C5-CH₃) for changes that correlate with solvent polarity.

-

If distinct signals are present, calculate the tautomeric ratio by integrating the signals corresponding to each tautomer. The equilibrium constant (KT) can be calculated as the ratio of the integrals of the imino to the amino form.

-

-

Variable Temperature NMR (Optional):

-

Record ¹H NMR spectra at a range of temperatures (e.g., from 220 K to 320 K) to investigate the thermodynamics of the tautomeric equilibrium and potentially resolve separate signals at lower temperatures.

-

UV-Vis Spectroscopic Analysis of Tautomeric Equilibrium

Objective: To qualitatively and quantitatively assess the tautomeric equilibrium of this compound.

Methodology:

-

Sample Preparation: Prepare dilute solutions (e.g., 10⁻⁴ to 10⁻⁵ M) of the compound in solvents of different polarities (e.g., ethanol, acetonitrile, cyclohexane).

-

UV-Vis Spectrum Acquisition:

-

Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-400 nm).

-

-

Data Analysis:

-

Analyze the absorption maxima (λmax) and the overall shape of the spectra. Shifts in λmax with solvent polarity can indicate a shift in the tautomeric equilibrium.

-

For a quantitative analysis, the molar absorptivities (ε) of the pure tautomers are required. These can be estimated from the spectra of "fixed" derivatives. The equilibrium constant (KT) can then be determined using the following equation: KT = ([Imino]/[Amino]) = (εAmino - εobs) / (εobs - εImino) where εobs is the observed molar absorptivity of the sample at a specific wavelength.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical relationships in the study of tautomerism and a typical experimental workflow.

Caption: Logical relationships in tautomerism studies.

Caption: Experimental workflow for tautomerism investigation.

Conclusion

The tautomeric behavior of this compound is a crucial aspect of its chemical characterization. Based on computational and spectroscopic data from closely related analogs, the amino tautomer is predicted to be the most stable and predominant form, particularly in less polar environments. The presence of the carboxylic acid group may lead to the formation of zwitterionic species in polar, protic solvents. A comprehensive investigation utilizing a combination of computational modeling, NMR, and UV-Vis spectroscopy, as outlined in this guide, is necessary to fully elucidate the tautomeric landscape of this molecule. Such an understanding is paramount for the rational design and development of new therapeutic agents based on this scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. rsc.org [rsc.org]

- 5. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 6. Tautomerism in some acetamido derivatives of nitrogen-containing heterocycles: X-ray structural analysis of 2-amino and 2-imino forms of benzothiazole derivatives - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Biological activity screening of novel 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid derivatives

An in-depth analysis of the biological activities of novel derivatives of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid reveals a promising scaffold for the development of new therapeutic agents. These compounds have been extensively studied for their potential as antimicrobial, anticancer, and antioxidant agents. This guide provides a comprehensive overview of the screening methodologies, quantitative data, and mechanistic insights derived from recent research.

General Synthesis and Screening Workflow

The development of novel this compound derivatives typically begins with the modification of the ethyl ester parent compound, ethyl 2-amino-4-methylthiazole-5-carboxylate.[1] The primary sites for chemical modification are the amino group at position C2 and the ester function at position C4. These modifications aim to explore the impact of different electronic, lipophilic, and steric properties on biological activity.[1]

Anticancer Activity

Derivatives of the 2-amino-5-methyl-1,3-thiazole scaffold have demonstrated significant potential as anticancer agents. Screening is often performed using the National Cancer Institute's (NCI) 60-cell line panel, which assesses the growth inhibition and cytotoxic effects of the compounds against a diverse set of human cancer cell lines.

Data Presentation: Anticancer Screening

| Compound ID | Derivative Type | Target Cell Line | Activity (GI₅₀ µM) | Reference |

| 5h | Thiazole-1,2,3-Triazole Hybrid | Glioblastoma (U-87 MG) | 3.20 ± 0.32 | [2] |

| 5f | Thiazole-1,2,3-Triazole Hybrid | Glioblastoma (U-87 MG) | 4.72 ± 3.92 | [2] |

| 4c | Hydrazinyl-Thiazole | Breast (MCF-7) | 13.7 ± 0.83 | [3] |

| 4c | Hydrazinyl-Thiazole | Liver (HepG2) | 17.5 ± 1.06 | [3] |

| 2b | Thiazole Carboxamide | Colon (COLO205) | 30.79 | [4] |

| 2a | Thiazole Carboxamide | Liver (HepG2) | 60.75 | [4] |

GI₅₀: Concentration resulting in 50% growth inhibition.

Experimental Protocol: NCI-60 Human Tumor Cell Line Screen

The protocol for evaluating anticancer activity is typically performed according to the NCI's disease-oriented human cells screening panel assay.

-

Cell Preparation : Human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine. Cells are inoculated into 96-well microtiter plates.

-

Compound Addition : Test compounds are added at a single concentration (e.g., 10⁻⁵ M) to the wells after a 24-hour pre-incubation period.

-

Incubation : The plates are incubated for an additional 48 hours at 37°C, 5% CO₂, 95% air, and 100% relative humidity.

-

Endpoint Measurement : Post-incubation, cells are fixed in situ with trichloroacetic acid (TCA). Cell viability is determined by staining with Sulforhodamine B (SRB), a protein-binding dye.

-

Data Analysis : The optical density of the SRB-stained cells is measured at 515 nm. The percentage growth is calculated relative to control wells (no compound) and time-zero wells to determine growth inhibition (GI₅₀), total growth inhibition (TGI), and lethal concentration (LC₅₀).

Antimicrobial Activity

The 2-aminothiazole core is a well-established pharmacophore in antimicrobial agents.[5][6] Derivatives are commonly screened against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains. The primary methods for screening are the agar-diffusion method for qualitative assessment and the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[1]

Data Presentation: Antimicrobial Screening (MIC)

| Compound ID | Derivative Type | Target Organism | MIC (µg/mL) | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Thiazole Carboxylate | M. tuberculosis H37Rv | 0.06 | [7] |

| 6b | N-oxazolylcarboxamide | M. tuberculosis H37Ra | 3.13 | [5] |

| 19 (p-chlorophenyl derivative) | 2-amino-1,3,4-thiadiazole | S. aureus | 62.5 | [8] |

Experimental Protocol: Broth Microdilution for MIC Determination

-

Inoculum Preparation : A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution : The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation : Each well is inoculated with the prepared microbial suspension. Positive (microbes, no drug) and negative (broth only) control wells are included.

-

Incubation : The plates are incubated for 18-24 hours (for bacteria) or 24-48 hours (for fungi) at an appropriate temperature (e.g., 35-37°C).

-

MIC Determination : The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antioxidant Activity

Certain derivatives, particularly those incorporating Schiff bases or oxadiazole moieties, have been evaluated for their antioxidant properties.[9] These assays measure the compound's ability to scavenge free radicals, which is a key mechanism in preventing oxidative stress-related damage.

Data Presentation: Antioxidant Screening (IC₅₀)

| Compound ID | Assay Type | IC₅₀ (µg/mL) | Reference |

| 6a | DPPH Radical Scavenging | 58.12 | [9] |

| 6e | DPPH Radical Scavenging | 60.24 | [9] |

| 6c | DPPH Radical Scavenging | 63.45 | [9] |

| Ascorbic Acid (Standard) | DPPH Radical Scavenging | 39.80 | [9] |

IC₅₀: Concentration required for 50% scavenging of free radicals.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Reagent Preparation : A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared to an absorbance of approximately 1.0 at 517 nm.

-

Reaction Mixture : Various concentrations of the test compounds are added to the DPPH solution. A control sample contains only methanol and the DPPH solution.

-

Incubation : The reaction mixtures are incubated in the dark at room temperature for 30 minutes.

-

Measurement : The absorbance of each solution is measured at 517 nm using a spectrophotometer.

-

Calculation : The percentage of radical scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] x 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the compound concentration.

Mechanism of Action: Enzyme Inhibition

The biological activity of thiazole derivatives is often attributed to their ability to inhibit specific enzymes crucial for pathogen survival or cancer cell proliferation. Molecular docking studies are frequently employed to predict and rationalize the binding interactions between the synthesized compounds and their protein targets. For instance, various thiazole derivatives have been investigated as inhibitors of enzymes like cyclooxygenase (COX), c-Met kinase, and β-ketoacyl-ACP synthase (mtFabH).[4][7][10]

References

- 1. daneshyari.com [daneshyari.com]

- 2. Synthesis of Novel Thiazole Based 1,2,3-Triazole Derivatives as Inhibitors of Glioblastoma Cancer Cells [ajgreenchem.com]

- 3. mdpi.com [mdpi.com]

- 4. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]

- 6. jocpr.com [jocpr.com]

- 7. Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH | PLOS One [journals.plos.org]

- 8. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

The 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Scaffold: A Promising Core for Novel Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse range of biologically active compounds. Its inherent structural features allow for facile derivatization at multiple points, enabling the fine-tuning of physicochemical and pharmacological properties. This technical guide provides a comprehensive overview of this scaffold, including its synthesis, biological activities, and the experimental protocols necessary for its investigation in the pursuit of new therapeutic agents.

Synthesis of the Core Scaffold and Its Derivatives

The synthesis of the this compound scaffold and its ester derivatives is commonly achieved through the Hantzsch thiazole synthesis. A prevalent and efficient one-pot procedure involves the reaction of ethyl acetoacetate with a brominating agent, such as N-bromosuccinimide (NBS), followed by cyclization with thiourea or its N-substituted derivatives.[1][2] This method simplifies the traditional two-step process, which often involves the isolation of the intermediate ethyl 2-bromo-3-oxobutanoate, leading to improved overall yields.[1]

Experimental Protocol: One-Pot Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate[1]

-

Reaction Setup: To a mixture of ethyl acetoacetate (1 equivalent) in a solvent system of water and tetrahydrofuran (THF) cooled to below 0°C, add N-bromosuccinimide (1.2 equivalents).

-

Bromination: Stir the reaction mixture at room temperature for 2 hours. Monitor the disappearance of the starting material by thin-layer chromatography (TLC).

-

Cyclization: Add thiourea (1 equivalent) to the reaction mixture and heat to 80°C for 2 hours.

-

Work-up and Purification: After cooling, the product can be isolated and purified by standard techniques such as filtration and recrystallization to yield ethyl 2-amino-4-methylthiazole-5-carboxylate.

Derivatization of the core scaffold is readily achievable. The 2-amino group can be acylated, converted into Schiff bases, or participate in further heterocycle formation. The carboxylic acid or ester functionality at the 4-position can be modified to amides or other bioisosteres, and the 5-methyl group can be varied by starting with different β-ketoesters in the initial synthesis.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for the development of new drugs targeting a range of diseases.

Anticancer Activity

A significant area of investigation for this scaffold is in oncology. Numerous derivatives have exhibited potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for some of these compounds involves the induction of apoptosis (programmed cell death) and cell cycle arrest.[3]

Table 1: Anticancer Activity of 2-Amino-1,3-Thiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 20 | H1299 (Human lung cancer) | 4.89 | [4] |

| 20 | SHG-44 (Human glioma) | 4.03 | [4] |

| 21 | K563 (Human leukemia) | 16.3 | [4] |

| 6d | MCF-7 (Human breast cancer) | 20.2 | [5] |

| 6d | HT-29 (Human colon cancer) | 21.6 | [5] |

Antimicrobial Activity

The scaffold has also been explored for the development of new antimicrobial agents. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains. The minimum inhibitory concentration (MIC) is a key parameter used to quantify this activity.

Table 2: Antimicrobial Activity of 2-Aminothiazole-4-Carboxylate Schiff Bases

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2a | Staphylococcus epidermidis (MDR) | 250 | |

| 2b | Staphylococcus epidermidis (MDR) | 250 | |

| 2d | Staphylococcus aureus (MDR) | 250 | |

| 2g | Staphylococcus aureus (MDR) | 250 | |

| 2d | Escherichia coli (MDR) | 375 | |

| 2g | Escherichia coli (MDR) | 375 | |

| 2a | Pseudomonas aeruginosa (MDR) | 375 | |

| 2b | Pseudomonas aeruginosa (MDR) | 375 |

Enzyme Inhibition

Certain derivatives of the 2-aminothiazole scaffold have been identified as potent inhibitors of various enzymes, highlighting their potential for treating diseases associated with the dysregulation of these enzymes. For instance, some derivatives have shown significant inhibitory activity against carbonic anhydrases and cholinesterases.

Table 3: Enzyme Inhibition by 2-Aminothiazole Derivatives

| Compound | Enzyme | Ki (µM) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 | [6] |

| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | 0.124 ± 0.017 | [6] |

| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | 0.129 ± 0.030 | [6] |

| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | 0.083 ± 0.041 | [6] |

Experimental Protocols for Biological Evaluation

To assess the therapeutic potential of novel derivatives based on the this compound scaffold, standardized in vitro assays are essential. Below are detailed protocols for two commonly employed assays: the MTT assay for anticancer activity and a carbonic anhydrase inhibition assay.

MTT Assay for Cell Viability and Cytotoxicity[7][8][9][10][11]

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability, proliferation, and response to cytotoxic agents.

Materials:

-

96-well microplate

-

Cancer cell line of interest

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL in PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium and 10 µL of the MTT solution to each well.

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully aspirate the MTT solution and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background correction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compounds.

Carbonic Anhydrase Inhibition Assay[12][13][14]

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.

Materials:

-

Human carbonic anhydrase (CA) enzyme

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Substrate: p-Nitrophenyl acetate (p-NPA)

-

Test compounds and a known CA inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Protocol:

-

Reagent Preparation: Prepare working solutions of the CA enzyme, p-NPA, and serial dilutions of the test compounds and positive control in the assay buffer.

-

Plate Setup: In a 96-well plate, add the assay buffer, the test compound or control, and the CA enzyme solution to the appropriate wells. Include wells for a blank (no enzyme) and a maximum activity control (no inhibitor).

-

Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the p-NPA substrate solution to all wells.

-

Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 400-405 nm in kinetic mode at regular intervals for a set duration.

-

Data Analysis: Calculate the rate of the enzymatic reaction for each condition. Determine the percentage of inhibition for each concentration of the test compound and calculate the Ki or IC50 value.

Visualizing Workflows and Signaling Pathways

To facilitate a clearer understanding of the experimental processes and the potential mechanisms of action, the following diagrams have been generated using the DOT language.

References

- 1. tandfonline.com [tandfonline.com]

- 2. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 3. benchchem.com [benchchem.com]

- 4. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core structure is a key pharmacophore in modern medicinal chemistry, forming the backbone of numerous compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the potential therapeutic targets of this scaffold, focusing on key areas of interest for drug discovery and development. While direct experimental data for the specific parent compound is limited in publicly available literature, extensive research on its close derivatives provides significant insights into its potential mechanisms of action and therapeutic applications. This document summarizes the identified protein targets, presents relevant quantitative data from derivative studies, details experimental protocols for target validation, and visualizes key signaling pathways and experimental workflows.

Introduction

The 2-aminothiazole moiety is recognized as a "privileged structure" in drug discovery, capable of interacting with a wide array of biological targets with high affinity and specificity. Its derivatives have been investigated for their potential as antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents. The presence of the carboxylic acid and methyl groups on the thiazole ring of this compound offers additional points for molecular interaction and chemical modification, making it an attractive starting point for the design of novel therapeutics. This guide will explore the most promising therapeutic avenues for compounds based on this core structure.

Potential Therapeutic Targets and Mechanisms of Action

Based on extensive studies of its derivatives, this compound is predicted to have activity against several important classes of therapeutic targets.

Protein Kinases in Oncology

The 2-aminothiazole scaffold is a well-established kinase inhibitor template. Numerous derivatives have been shown to target various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.

-

Src Family Kinases: As exemplified by the FDA-approved drug Dasatinib, which contains a 2-aminothiazole core, this class of compounds can potently inhibit Src family kinases. These non-receptor tyrosine kinases are often overactive in various cancers, contributing to tumor growth and progression.

-

Other Kinase Targets: Derivatives have also shown inhibitory activity against Anaplastic Lymphoma Kinase (ALK), Cyclin-Dependent Kinase 2 (CDK2), and Inducible T-cell Kinase (Itk), all of which are validated targets in oncology and immunology.

A generalized signaling pathway involving a receptor tyrosine kinase (RTK) and downstream kinases that can be targeted by 2-aminothiazole derivatives is depicted below.

Bacterial Enzymes

The emergence of antibiotic resistance necessitates the discovery of new antibacterial agents with novel mechanisms of action. Derivatives of this compound have shown promise in this area.

-

β-Ketoacyl-Acyl Carrier Protein Synthase (mtFabH): This enzyme is essential for the initiation of fatty acid biosynthesis in Mycobacterium tuberculosis, the causative agent of tuberculosis. Inhibition of mtFabH disrupts the bacterial cell wall synthesis, leading to bacterial death.

Carbonic Anhydrases and Cholinesterases

-

Carbonic Anhydrases (CAs): These enzymes are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy. Certain 2-aminothiazole derivatives have demonstrated inhibitory activity against human carbonic anhydrase isoforms I and II (hCA I and hCA II).

-

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Their inhibition is a therapeutic strategy for Alzheimer's disease and other neurological disorders. Some 2-aminothiazole derivatives have shown potent inhibition of both AChE and BChE.

Quantitative Data for 2-Aminothiazole Derivatives

The following tables summarize the biological activity data for various derivatives of the 2-aminothiazole scaffold. It is important to note that these data are for derivatives and not the parent compound this compound. They are presented here to illustrate the therapeutic potential of this chemical class.

Table 1: Antibacterial and Enzyme Inhibitory Activity of 2-Aminothiazole-4-carboxylate Derivatives

| Compound | Target/Organism | Assay Type | Activity | Reference |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | M. tuberculosis H37Rv | Whole-cell | MIC: 0.06 µg/mL (240 nM) | PLOS ONE 4(5): e5617 |

| Methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate | mtFabH | Enzyme Inhibition | IC50: 0.95 ± 0.05 µg/mL (2.43 ± 0.13 µM) | PLOS ONE 4(5): e5617 |

Table 2: Anticancer Activity of a Dasatinib Analog

| Compound | Cell Line | Assay Type | Activity | Reference | | :--- | :--- | :--- | :--- | J Med Chem. 2006;49(23):6819-32 | | BMS-354825 (Dasatinib) | K562 (human leukemia) | Cellular Antiproliferative | IC50: < 1 nM | J Med Chem. 2006;49(23):6819-32 |

Table 3: Carbonic Anhydrase and Cholinesterase Inhibitory Activity of 2-Aminothiazole Derivatives

| Compound | Target Enzyme | Assay Type | Activity (Ki) | Reference |

| 2-amino-4-(4-chlorophenyl)thiazole | hCA I | Enzyme Inhibition | 0.008 ± 0.001 µM | Biotechnol Appl Biochem. 2023;70(2):659-669 |

| 2-amino-4-(4-bromophenyl)thiazole | hCA II | Enzyme Inhibition | 0.124 ± 0.017 µM | Biotechnol Appl Biochem. 2023;70(2):659-669 |

| 2-amino-4-(4-bromophenyl)thiazole | AChE | Enzyme Inhibition | 0.129 ± 0.030 µM | Biotechnol Appl Biochem. 2023;70(2):659-669 |

| 2-amino-4-(4-bromophenyl)thiazole | BChE | Enzyme Inhibition | 0.083 ± 0.041 µM | Biotechnol Appl Biochem. 2023;70(2):659-669 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the identified therapeutic targets.

Protein Kinase Inhibition Assay (Generic)

This protocol describes a general method for assessing the inhibitory activity of a test compound against a specific protein kinase using a luminescence-based assay that measures ATP consumption.

Materials:

-

Recombinant human kinase

-

Specific peptide substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer

-

Test compound (e.g., this compound derivative)

-

Positive control inhibitor

-

Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of the test compound in an appropriate solvent (e.g., DMSO).

-

In a 96-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the test compound or a known inhibitor (positive control) to the respective wells. Include a control with no inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the specific kinase (e.g., 30°C) for a defined period (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a commercial kinase assay kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Whole-Cell Antibacterial Assay against Mycobacterium tuberculosis

This protocol outlines a method to determine the minimum inhibitory concentration (MIC) of a compound against M. tuberculosis using a colorimetric microplate-based assay.

Materials:

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Test compound

-

Positive control antibiotic (e.g., Isoniazid)

-

96-well microplates

-

Resazurin sodium salt solution

Procedure:

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase.

-

Prepare serial two-fold dilutions of the test compound in a 96-well microplate containing the culture medium.

-

Adjust the bacterial inoculum to a concentration of approximately 5 x 10^5 CFU/mL and add it to each well.

-

Include a positive control (a known anti-TB drug), a growth control (no compound), and a sterility control (no bacteria).

-

Incubate the plates at 37°C for 7 days.

-

Add resazurin solution to each well and incubate for a further 24-48 hours.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change of resazurin from blue to pink, indicating inhibition of bacterial growth.

Carbonic Anhydrase Inhibition Assay

This protocol describes a spectrophotometric method to measure the inhibition of carbonic anhydrase activity.

Materials:

-

Purified human carbonic anhydrase (hCA I or hCA II)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

Tris-HCl buffer (pH 7.4)

-

Test compound

-

Positive control inhibitor (e.g., Acetazolamide)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of the hCA enzyme in Tris-HCl buffer.

-

Add the enzyme solution to the wells of a 96-well plate.

-

Add various concentrations of the test compound or a positive control to the wells. Include a control with no inhibitor.

-

Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at room temperature.

-

Initiate the reaction by adding the substrate, p-NPA.

-

Immediately measure the absorbance at 400 nm at regular intervals to determine the rate of p-nitrophenol formation.

-

Calculate the percentage of inhibition and determine the IC50 and/or Ki values.

Acetylcholinesterase/Butyrylcholinesterase Inhibition Assay (Ellman's Method)

This is a colorimetric method to determine the inhibitory activity of compounds against AChE and BChE.

Materials:

-

Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Test compound

-

Positive control inhibitor (e.g., Donepezil)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add phosphate buffer, the test compound at various concentrations, and the enzyme solution (AChE or BChE).

-

Add the DTNB solution to each well.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI or BTCI).

-

Immediately measure the change in absorbance at 412 nm over time. The rate of the reaction is proportional to the enzyme activity.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Conclusion

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutic agents. The extensive research on its derivatives has unveiled a wide range of potential therapeutic targets, with particularly strong evidence in the areas of oncology and infectious diseases. While further studies on the parent compound are warranted to elucidate its specific biological activity profile, the existing data strongly supports the continued exploration of this chemical class in drug discovery programs. The detailed experimental protocols provided in this guide offer a robust framework for the preclinical evaluation of new chemical entities based on this privileged structure.

Exploring the Structure-Activity Relationship of 2-Amino-5-Methyl-1,3-Thiazole-4-Carboxylic Acid Analogs: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-amino-1,3-thiazole framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and clinically approved drugs such as the anticancer agents Dasatinib and Alpelisib.[1] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of analogs based on the 2-amino-5-methyl-1,3-thiazole-4-carboxylic acid core. We will delve into their synthesis, diverse biological activities including antimycobacterial, anticancer, and immunomodulatory effects, and present detailed experimental methodologies for their evaluation. This document aims to serve as a comprehensive resource for researchers engaged in the design and development of novel therapeutics derived from this versatile chemical scaffold.

General Synthesis Strategies

The foundational method for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This typically involves the reaction of an α-haloketone with a thiourea or thioamide. For the synthesis of the this compound core and its derivatives, a common starting material is an acetoacetate ester. A "one-pot" two-step reaction involving bromination and cyclization has been developed, which simplifies the synthesis process.[2]

A general workflow for the synthesis is outlined below. The process begins with the reaction of an appropriate starting material (e.g., a substituted acetoacetate) with a brominating agent, followed by cyclization with thiourea or a substituted thiourea to form the 2-aminothiazole ring.

Caption: General workflow for the synthesis of 2-aminothiazole-4-carboxylate analogs.

Structure-Activity Relationship (SAR) Analysis

The therapeutic potential of this scaffold is broad, with modifications at the C2, C4, and C5 positions of the thiazole ring significantly influencing biological activity.

Antimycobacterial Activity

Analogs of 2-aminothiazole-4-carboxylate have shown potent activity against Mycobacterium tuberculosis (Mtb). A notable study identified methyl 2-amino-5-benzylthiazole-4-carboxylate as a highly potent inhibitor of Mtb H37Rv, with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM).[3][4][5] This compound demonstrated greater efficacy than the established anti-TB drugs isoniazid and thiolactomycin.[3][5]

The SAR study revealed critical insights:

-

C4 Position: The ester form (e.g., methyl ester) is crucial for whole-cell activity. The corresponding carboxylic acid analogs were found to be inactive, suggesting that the ester may enhance cell permeability.[3][5]

-

C5 Position: The nature of the substituent at the C5 position dramatically impacts potency. A benzyl group was associated with the highest activity (MIC = 0.06 µg/mL). In contrast, a 5-methyl analog had a significantly higher MIC of 16 µg/mL.[3][5]

-

C2 Position: While the primary 2-amino group is common, modifications can alter the mechanism of action. For instance, a 2-(2-bromoacetamido) derivative showed inhibitory activity against the β-ketoacyl-ACP synthase mtFabH (IC₅₀ of 0.95 µg/mL) but lacked whole-cell activity against Mtb.[3][4][5]

| Compound ID | R² (C2-Position) | R⁴ (C4-Position) | R⁵ (C5-Position) | MIC vs. M. tuberculosis H37Rv (µg/mL) | IC₅₀ vs. mtFabH (µg/mL) | Reference |

| 2 | -NH₂ | -COOCH₃ | -CH₂Ph | 0.06 | > 100 | [3] |

| 12 | -NH₂ | -COOH | -CH₂Ph | > 128 | N/A | [3] |

| 6 | -NH₂ | -COOH | -CH₃ | 16 | N/A | [3] |

| 9 | -NH₂ | -COOCH₃ | -CH₃ | > 128 | N/A | [3] |

| 8 | -NH₂ | -COOCH₃ | m-Cl-Ph | > 128 | N/A | [3] |

| 11 | -NH₂ | -COOH | m-Cl-Ph | 16 | N/A | [3] |

| 3 | -NHCOCH₂Br | -COOCH₃ | m-Cl-Ph | > 128 | 0.95 | [3] |

Table 1: SAR of 2-Aminothiazole-4-Carboxylate Analogs against M. tuberculosis.

Anticancer Activity: PI3K/mTOR Dual Inhibition

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Thiazole derivatives have been successfully developed as inhibitors of this pathway.

Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition by thiazole analogs.

Studies on a series of 2-hydrazinyl thiazole derivatives identified compounds with potent dual inhibitory activity against PI3Kα and mTOR. Compound 3b from one such study, featuring a 4-chlorophenyl substituent, showed the highest activity against PI3Kα with an IC₅₀ of 0.086 µM and an IC₅₀ of 0.221 µM against mTOR. The presence of an electron-withdrawing group on the phenyl ring appeared to be favorable for activity. These compounds were also shown to induce cell cycle arrest and apoptosis in leukemia cell lines.

| Compound ID | Ar (Substituent) | IC₅₀ PI3Kα (µM) | IC₅₀ mTOR (µM) |

| 3b | 4-Cl-Ph | 0.086 ± 0.005 | 0.221 ± 0.014 |

| 3e | 4-F-Ph | 0.112 ± 0.007 | 0.435 ± 0.021 |

| Alpelisib | Reference Drug | 0.079 ± 0.004 | N/A |

| Dactolisib | Reference Drug | N/A | 0.115 ± 0.008 |

Table 2: PI3Kα/mTOR Inhibitory Activity of Selected Thiazole Analogs.

Immunomodulatory Activity: Itk Inhibition

Interleukin-2-inducible T-cell kinase (Itk) is a crucial enzyme in T-cell signaling. Inhibiting Itk is a promising strategy for treating autoimmune diseases and asthma. Structurally novel 2-aminothiazole derivatives have been developed as potent and selective Itk inhibitors.[10][11] These compounds effectively block the production of IL-2 in Jurkat T-cells, a key indicator of T-cell activation.

The SAR in this series highlights the importance of the C5 substituent. For example, compound 2 from a reported series was identified as a potent and selective Itk inhibitor that also demonstrated in vivo activity by inhibiting IL-2 production in mice.[10]

Caption: Simplified Itk signaling pathway in T-cell activation leading to IL-2 production.

| Compound ID | R (C5-Substituent) | Itk IC₅₀ (nM) | Jurkat IL-2 IC₅₀ (nM) | Reference |

| 2 | -S-CH₂-Ph(4-F) | 19 | 130 | [10] |

| 3 | -S-Ph(4-F) | 9 | 60 | [12] |

Table 3: Itk Inhibitory Activity of 2-Amino-5-(thioaryl)thiazole Analogs.

Experimental Protocols

Detailed and reproducible methodologies are paramount in drug discovery research. This section provides protocols for the synthesis and biological evaluation of 2-aminothiazole analogs.

Synthesis Protocol: Methyl 2-amino-5-benzylthiazole-4-carboxylate (Compound 2)

This protocol is adapted from the synthesis of 2-aminothiazole-4-carboxylate analogs.[13]

Materials:

-

Methyl dichloroacetate

-

Phenylacetaldehyde

-

Sodium methoxide

-

Thiourea

-

Methanol

-

Diethyl ether

Procedure:

-

Darzens Reaction: Dissolve sodium methoxide in methanol under an inert atmosphere. Cool the solution and add methyl dichloroacetate dropwise, followed by phenylacetaldehyde.

-

Allow the reaction to stir at room temperature until completion (monitored by TLC).

-

Quench the reaction with water and extract the product (a mixture of α-chloro glycidic ester and β-chloro α-oxoester) with diethyl ether.

-

Cyclization: Concentrate the ethereal extract under reduced pressure. Immediately dissolve the residue in methanol.

-

Add a solution of thiourea in methanol to the crude ester mixture.

-

Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure methyl 2-amino-5-benzylthiazole-4-carboxylate.

Biological Assay Protocols

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) against bacterial strains.

Caption: General experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution in appropriate broth (e.g., Middlebrook 7H9 for Mtb) in a 96-well microtiter plate.

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard. Dilute the inoculum to the final desired concentration in the assay broth.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no bacteria) controls.

-

Incubation: Seal the plates and incubate under appropriate conditions (e.g., 37°C for 7-14 days for Mtb).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a viability indicator dye like resazurin.

This protocol describes a luminescent assay to measure PI3Kα activity.[14][15]

Caption: General workflow for a luminescent in vitro kinase assay (e.g., ADP-Glo™).

Procedure:

-

Reaction Setup: In a 384-well plate, add the test compound (inhibitor) or vehicle (DMSO).

-

Add a mixture containing the PI3Kα enzyme and the lipid substrate (e.g., PIP2) in kinase reaction buffer (e.g., 50mM HEPES, 50mM NaCl, 3mM MgCl₂).

-

Initiation: Start the kinase reaction by adding ATP to a final concentration of ~25 µM.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Detection:

-

Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, and simultaneously measure the newly synthesized ATP through a luciferase reaction. Incubate for 30-60 minutes.

-

-

Data Analysis: Measure the luminescent signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate IC₅₀ values from the dose-response curves.

This protocol involves immunoprecipitation of mTORC1 followed by a kinase assay.[16][17]

Procedure:

-

Cell Lysis: Lyse cultured cells (e.g., HEK293T) in a CHAPS-based lysis buffer supplemented with protease and phosphatase inhibitors.

-

Immunoprecipitation (IP):

-

Incubate the cell lysate with an anti-mTOR antibody (or an antibody against a tagged mTORC1 component like Raptor) for 1-2 hours at 4°C.

-

Add Protein A/G agarose beads and incubate for another hour to capture the antibody-mTORC1 complex.[17]

-

Wash the immunoprecipitates several times with lysis buffer and then with kinase assay buffer to remove contaminants.[17]

-

-

Kinase Reaction:

-

Resuspend the beads in a kinase assay buffer (e.g., 25 mM HEPES, 50 mM KCl, 10 mM MgCl₂).

-

Add a purified substrate (e.g., recombinant 4E-BP1) and the test compound.

-